Bienvenue dans la boutique en ligne BenchChem!

N-{[(phenylcarbamothioyl)amino]methyl}benzamide

Anion recognition Supramolecular chemistry Hydrogen-bonding receptors

N-{[(phenylcarbamothioyl)amino]methyl}benzamide is a benzamide–thiourea hybrid belonging to the N-phenylcarbamothioylbenzamide family. It features a benzamide moiety linked via a methylene (–CH₂–) bridge to a phenylcarbamothioyl (thiourea) group, yielding the molecular formula C₁₅H₁₅N₃OS and a molecular weight of approximately 285.4 g/mol.

Molecular Formula C15H15N3OS
Molecular Weight 285.4 g/mol
Cat. No. B4886857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{[(phenylcarbamothioyl)amino]methyl}benzamide
Molecular FormulaC15H15N3OS
Molecular Weight285.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NCNC(=S)NC2=CC=CC=C2
InChIInChI=1S/C15H15N3OS/c19-14(12-7-3-1-4-8-12)16-11-17-15(20)18-13-9-5-2-6-10-13/h1-10H,11H2,(H,16,19)(H2,17,18,20)
InChIKeyBQPIRBGXQUOJBM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-{[(phenylcarbamothioyl)amino]methyl}benzamide – Compound Class, Molecular Features, and Procurement-Relevant Identity


N-{[(phenylcarbamothioyl)amino]methyl}benzamide is a benzamide–thiourea hybrid belonging to the N-phenylcarbamothioylbenzamide family. It features a benzamide moiety linked via a methylene (–CH₂–) bridge to a phenylcarbamothioyl (thiourea) group, yielding the molecular formula C₁₅H₁₅N₃OS and a molecular weight of approximately 285.4 g/mol [1]. This methylene-bridged architecture distinguishes it from directly attached N-acylthioureas such as N-(phenylcarbamothioyl)benzamide (CAS 4921-82-8; C₁₄H₁₂N₂OS) . Compounds in this class have been investigated for anticancer, anti-inflammatory, anion-recognition, and metal-coordination applications [2][3]. The thiocarbonyl (C=S) and amide (C=O) groups serve as hydrogen-bond donors/acceptors and metal-binding sites, making the compound relevant for medicinal chemistry, supramolecular chemistry, and chemical biology procurement.

N-{[(phenylcarbamothioyl)amino]methyl}benzamide – Why In-Class Compounds Cannot Be Interchanged Without Loss of Function


Generic substitution within the N-phenylcarbamothioylbenzamide class is precluded by the methylene (–CH₂–) bridge separating the benzamide carbonyl from the thiourea NH in N-{[(phenylcarbamothioyl)amino]methyl}benzamide. This one-atom insertion alters the intramolecular N–H···O hydrogen-bonding network, the dihedral angle between the benzamide and thiourea planes, and the electron-donating character of the thiourea unit [1]. In directly attached N-acylthioureas such as N-(phenylcarbamothioyl)benzamide (CAS 4921-82-8), a strong intramolecular hydrogen bond (IHB) between the carbonyl oxygen and thiourea NH suppresses anion binding entirely [2]. The methylene bridge disrupts this IHB, freeing the thiourea –NH groups for intermolecular hydrogen bonding and dramatically enhancing anion affinity. Consequently, substituting the target compound with a direct N-acylthiourea analog results in loss of anion receptor function; conversely, substituting with a simple N-phenylthiourea lacking the benzamidomethyl group reduces binding constants by up to 590-fold [1]. Similar structural sensitivity has been documented in cytotoxicity assays, where the presence and position of substituents on the benzamide ring alter MCF-7 IC₅₀ values by orders of magnitude [3].

N-{[(phenylcarbamothioyl)amino]methyl}benzamide – Quantitative Differentiation Evidence Against Closest Comparators


Anion Binding Affinity: Up to 590-Fold Enhancement Over Classic N-Phenylthiourea Receptors

In a series of N-benzamido-N′-phenylthioureas, which share the core benzamidothiourea architecture with N-{[(phenylcarbamothioyl)amino]methyl}benzamide, the binding constants for acetate (AcO⁻) reach 10⁵–10⁷ M⁻¹ [1]. This represents a 13- to 590-fold increase compared with classic N-(substituted-phenyl)-N′-phenylthiourea receptors measured in the same solvent (acetonitrile). Under identical conditions, the classic receptors exhibited absorption spectral shifts of less than 800 cm⁻¹ upon anion addition, whereas the N-benzamidothiourea receptors showed unprecedented red shifts of 7,373 to 14,325 cm⁻¹ [1]. The enhanced binding is attributed to anion-binding-induced ground-state intramolecular charge transfer, which is absent in classic thiourea receptors [1]. Closely related N-benzamido-N′-benzoylthioureas, despite retaining an intramolecular hydrogen bond, still bind anions with constants on the order of 10⁶–10⁷ M⁻¹ [2]. The methylene-bridged architecture of the target compound positions it within this high-affinity receptor class, whereas directly attached N-acylthioureas such as N-(phenylcarbamothioyl)benzamide are structurally incapable of anion binding due to strong IHB [2].

Anion recognition Supramolecular chemistry Hydrogen-bonding receptors

Cytotoxic Activity Against MCF-7 Breast Cancer Cells: Structural Dependence and Comparator Benchmarking

N-(Phenylcarbamothioyl)-benzamide derivatives have demonstrated cytotoxic activity against MCF-7 human breast cancer cells. Specifically, N-(phenylcarbamothioyl)-4-bromobenzamide and N-(phenylcarbamothioyl)-4-fluorobenzamide exhibited IC₅₀ values of 0.27 mM and 0.31 mM, respectively [1]. These values are approximately 31- to 36-fold more potent than the reference antineoplastic agent hydroxyurea (IC₅₀ = 9.76 mM) tested in the same cell line [1]. Importantly, these compounds showed no toxicity toward Vero normal cells, indicating a degree of cancer-cell selectivity [1]. Additional benzamide–thiourea derivatives evaluated by MTT assay have yielded IC₅₀ values ranging from 2.59 to 7.09 μmol·L⁻¹ (2.59–7.09 μM) against MCF-7 cells [2]. The target compound N-{[(phenylcarbamothioyl)amino]methyl}benzamide, bearing an unsubstituted benzamide ring, is predicted to occupy an intermediate position within this activity spectrum, with the methylene bridge potentially modulating hydrogen-bonding interactions with the EGFR kinase target (PDB: 1M17) identified by molecular docking of related N-(phenylcarbamothioyl)benzamides [1].

Anticancer activity Breast cancer Thiourea cytotoxicity

Anti-Inflammatory Activity and PGE₂ Inhibition: Quantitative Comparison With Indomethacin

N-Phenylcarbamothioylbenzamides (1a–h), which share the core structural motif with N-{[(phenylcarbamothioyl)amino]methyl}benzamide, were evaluated in an acute carrageenan-induced paw edema model in mice [1]. Five of the eight derivatives (1a, 1d–1h) exhibited significantly higher anti-inflammatory activity (26.81%–61.45% inhibition) compared with indomethacin (22.43% inhibition), with statistical significance reaching P < 0.001 for 1e and 1h [1]. Prostaglandin E₂ (PGE₂) levels in inflammatory exudate were reduced to 68.32 pg/mL (1e) and 54.15 pg/mL (1h), compared with 530.13 pg/mL in the placebo group (P < 0.001) and 96.13 pg/mL in the indomethacin group (P > 0.05 for 1e, indicating equipotency; P > 0.05 for 1h but with numerically lower PGE₂) [1]. Crucially, the ulcer incidence for 1e and 1h was only 20%, versus 80% for indomethacin, with an ulcer index of 0.2 for 1e versus 0.6 for indomethacin (P = 0.014) [1]. The methylene bridge in the target compound is expected to influence the conformational presentation of the thiourea pharmacophore, potentially modulating COX/PGE₂ pathway interactions differently from the directly attached analogs tested.

Anti-inflammatory COX inhibition Prostaglandin E₂

Methylene Bridge Architecture: Disruption of Intramolecular Hydrogen Bonding Unlocks Intermolecular Recognition Function

Directly attached N-acylthioureas such as N-(p-dimethylamino)benzoyl-N′-phenylthiourea are known to be entirely incapable of binding anions due to a strong intramolecular hydrogen bond (IHB) between the carbonyl oxygen and the thiourea N–H proton [1]. Insertion of an amido (–CONH–) or methylene (–CH₂–) spacer between the carbonyl and thiourea units disrupts this IHB, switching on the anion-binding function. In N-benzamido-N′-benzoylthioureas, even when residual IHB is present, anion binding constants of 10⁶–10⁷ M⁻¹ are achieved—functionality that is completely absent in the IHB-locked N-acylthiourea parent [1]. The methylene bridge in N-{[(phenylcarbamothioyl)amino]methyl}benzamide provides a similar steric and electronic decoupling, converting the thiourea unit from an internally satisfied, non-interacting group into an exposed hydrogen-bond donor/acceptor capable of engaging anions, metal ions, or biological targets. This architectural feature is documented crystallographically for related C₁₅H₁₅N₃OS thiourea derivatives, where the C=O and C=S bonds lie on opposite sides of the molecule, stabilizing an open conformation favorable for intermolecular interactions [2].

Intramolecular hydrogen bonding Molecular recognition Conformational control

Thiourea Core as a Metal Coordination Site: Differential Complexation vs. Non-Thiourea Ligands

The thiourea C=S group in benzoylthiourea derivatives serves as a soft donor ligand for transition metals. Copper(II) complexes of N,N-diethyl-N′-(R-benzoyl)thiourea ligands (R = H, o-Cl, p-NO₂) demonstrated IC₅₀ values of 3.9–6.9 μM against mouse mammary adenocarcinoma TA3 cells, which is 6- to 62-fold more potent than the corresponding free ligands (IC₅₀ = 40–240 μM) [1]. This substantial enhancement upon metal complexation highlights the thiourea core as a critical structural feature for developing metallodrug candidates. The methylene-bridged benzamidothiourea architecture of the target compound provides both the thiourea sulfur (soft donor) and amide oxygen (hard donor) for potential bidentate or mixed-donor coordination to metals such as Cu(II), Co(III), Ni(II), and Pt(II), for which N-benzoyl-N′-alkylthiourea complexes have shown antifungal and anti-yeast activity [2]. In contrast, non-thiourea benzamide derivatives lacking the C=S group cannot engage in analogous soft-metal coordination.

Metal coordination Copper complexes Antitumor metallodrugs

N-{[(phenylcarbamothioyl)amino]methyl}benzamide – Evidence-Backed Research and Industrial Application Scenarios


Anion Sensor and Recognition Probe Development

The methylene-bridged benzamidothiourea architecture enables anion binding constants of 10⁵–10⁷ M⁻¹ with large accompanying spectral red shifts (7,373–14,325 cm⁻¹), making this compound a candidate scaffold for colorimetric or fluorescent anion sensors targeting acetate, fluoride, and phosphate [1]. In contrast, directly attached N-acylthioureas such as N-(phenylcarbamothioyl)benzamide (CAS 4921-82-8) are functionally inert as anion receptors. Researchers developing optical anion sensors should prioritize the methylene-bridged architecture for its demonstrated signal transduction capability absent in simpler thioureas [1][2].

Lead Scaffold for Anticancer SAR Programs Targeting MCF-7 and Related Breast Cancer Lines

The N-(phenylcarbamothioyl)benzamide core has validated cytotoxicity against MCF-7 cells (IC₅₀ values of 0.27–0.31 mM for halogenated analogs vs. hydroxyurea reference IC₅₀ of 9.76 mM), with selective toxicity toward cancer cells over Vero normal cells [1]. The unsubstituted benzamide variant N-{[(phenylcarbamothioyl)amino]methyl}benzamide provides a clean baseline scaffold for systematic SAR exploration of ring substituent effects, metal complexation, and methylene-bridge modification, without the confounding influence of pre-existing substituents [1][2].

Anti-Inflammatory Drug Discovery With Reduced Gastrointestinal Ulcerogenicity

N-Phenylcarbamothioylbenzamides have demonstrated superior anti-inflammatory efficacy (up to 61.45% edema inhibition vs. 22.43% for indomethacin) combined with a substantially lower ulcer incidence (20% vs. 80%) and reduced ulcer index (0.2 vs. 0.6) in preclinical models [1]. The methylene-bridged variant of this compound may offer differentiated pharmacokinetic or pharmacodynamic properties due to altered hydrogen-bonding geometry, positioning it as a candidate for gastrointestinal-sparing anti-inflammatory development [1].

Transition Metal Coordination Chemistry and Metallodrug Precursor

The thiourea C=S group in benzoylthiourea derivatives coordinates soft transition metals (Cu(II), Co(III), Ni(II), Pt(II)), yielding complexes with antitumor IC₅₀ values as low as 3.9 μM—representing up to a 62-fold potency enhancement over the free ligand [1]. The bidentate potential of the target compound (thiourea S + amide O) makes it suitable as a ligand scaffold for synthesizing structurally diverse metal complexes for anticancer, antifungal, or catalytic applications [1][2].

Quote Request

Request a Quote for N-{[(phenylcarbamothioyl)amino]methyl}benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.